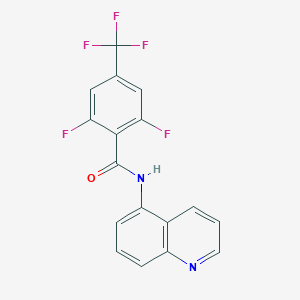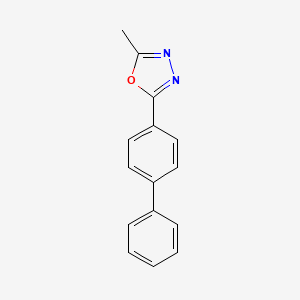
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate, also known as MEMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyridine derivatives and has a molecular formula of C10H9NO2.
Mécanisme D'action
The exact mechanism of action of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For instance, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 3-ethynyl-5-methylpyridine-2-carboxylate in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide safety margin. Additionally, Methyl 3-ethynyl-5-methylpyridine-2-carboxylate is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Methyl 3-ethynyl-5-methylpyridine-2-carboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on Methyl 3-ethynyl-5-methylpyridine-2-carboxylate. One area of interest is the development of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate with other anti-cancer and anti-inflammatory agents. Additionally, the development of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate-based drug delivery systems could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate involves the reaction of 3-ethynyl-5-methylpyridine-2-carboxylic acid with methanol and sulfuric acid. The reaction is carried out at a temperature of 60-70°C for several hours, and the resulting product is purified using column chromatography. The yield of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate obtained from this method is around 70%.
Applications De Recherche Scientifique
Methyl 3-ethynyl-5-methylpyridine-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In a study conducted by Zhang et al., Methyl 3-ethynyl-5-methylpyridine-2-carboxylate was found to inhibit the proliferation of human lung cancer cells by inducing apoptosis. Another study by Li et al. demonstrated the anti-inflammatory effects of Methyl 3-ethynyl-5-methylpyridine-2-carboxylate by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
methyl 3-ethynyl-5-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-4-8-5-7(2)6-11-9(8)10(12)13-3/h1,5-6H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRJYSZXUJJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)




![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)
